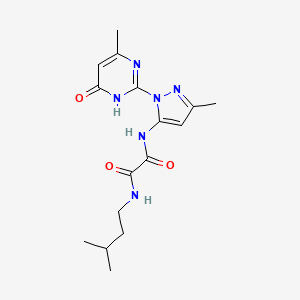![molecular formula C20H20N2O5S2 B2571653 (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide CAS No. 886931-62-0](/img/structure/B2571653.png)
(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A study on the series of 2,5-disubstituted 1,3,4-thiadiazoles, which share structural similarities with the specified compound, showed significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential of such compounds for further research as antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Properties
The synthesis and evaluation of indapamide derivatives, including structures related to the specified compound, demonstrated significant pro-apoptotic activity, particularly against melanoma cell lines. This suggests a promising avenue for the development of new anticancer agents (Yılmaz et al., 2015).
Inhibition of Carbonic Anhydrases
A series of benzo[d]thiazole-5- and 6-sulfonamides, structurally related to the target compound, were synthesized and found to be effective inhibitors of human carbonic anhydrase isoforms. These findings are critical for the development of therapeutic agents for conditions where inhibition of carbonic anhydrase is beneficial (Abdoli et al., 2017).
Gelation Properties
The role of methyl functionality and S⋯O interaction in gelation behavior was explored in N-(thiazol-2-yl)benzamide derivatives. This research provides insights into the molecular design of new supramolecular gelators, which have applications in various fields including materials science (Yadav & Ballabh, 2020).
Antioxidant Capacity
Benzothiazole derivatives have demonstrated significant antioxidant activity, contributing to their potential in mitigating oxidative stress-related conditions. The study of such derivatives provides valuable information for the development of new antioxidant compounds (Ilyasov et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives, by virtue of their molecular structure, have been explored as corrosion inhibitors for carbon steel in acidic environments. This application is vital for the protection of industrial equipment and infrastructure, underscoring the versatility of such compounds (Hu et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-22-14-11-15-16(27-10-9-26-15)12-17(14)28-20(22)21-19(23)13-7-5-6-8-18(13)29(24,25)4-2/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNJRQZBAYXFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4S(=O)(=O)CC)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2571572.png)


![6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2571578.png)

![8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571581.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)





![4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571593.png)